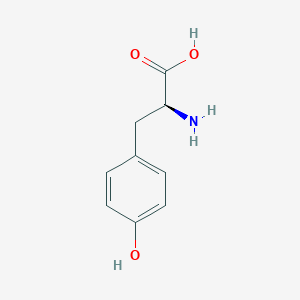

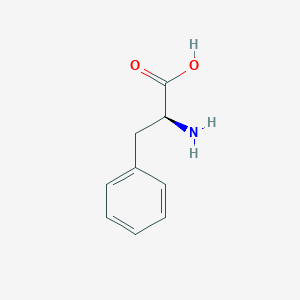

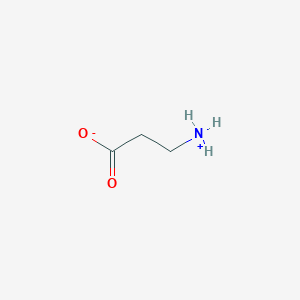

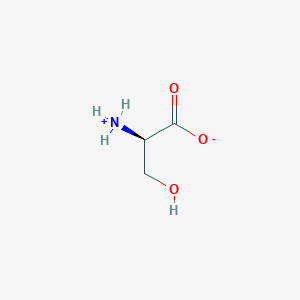

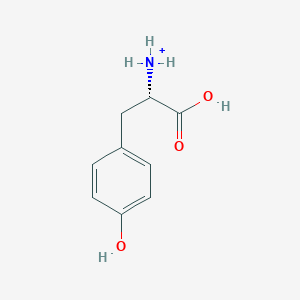

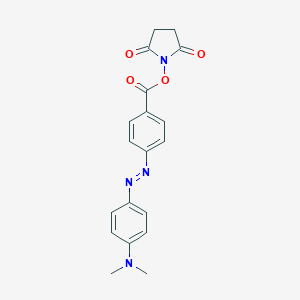

(E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate

Übersicht

Beschreibung

“(E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate” is a chemical compound used for scientific research and development .

Synthesis Analysis

The synthesis of similar azo compounds generally involves a diazotization reaction using a primary aromatic amine containing one or more nucleophiles . A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G (d) basis set .Chemical Reactions Analysis

Azo compounds undergo a fast intramolecular charge transfer (ICT) upon light excitation . They are also used for labeling proteins or peptides through their amino-groups by forming stable peptide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the HOMO–LUMO energy gap of a similar compound was found to be 2.806 eV, indicating its less stability and high chemical reactivity .Wissenschaftliche Forschungsanwendungen

Fluorescence Resonance Energy Transfer (FRET) Applications

DABCYL acid, SE is widely used as an acceptor in FRET applications due to its broad and intense visible absorption but lack of fluorescence. This makes it ideal for creating quenched substrates that can be used in various detection systems .

Colorimetric Sensing

The compound’s structure, which exhibits a push-pull configuration, is highly promising for colorimetric sensing applications. This allows for the visual detection of biomolecular interactions without the need for specialized equipment .

Protein and Peptide Labeling

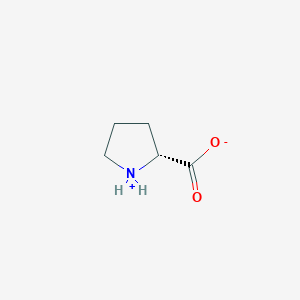

DABCYL acid, SE contains an NHS (N-hydroxysuccinimidyl) group that facilitates the easy labeling of proteins or peptides. This is crucial for developing substrates or detection systems in research involving protein or peptide analysis .

Cell Uptake Efficiency Studies

Researchers have utilized DABCYL derivatives to study cell uptake efficiency. By varying the structure of DABCYL, significant increases in cellular delivery of certain molecules have been achieved .

Wirkmechanismus

Target of Action

DABCYL acid, SE, also known as 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester or (E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate, is primarily used as a reagent to label proteins or peptides through their amino-groups . The succinimidyl ester is reactive with terminal amines or lysines of peptides and other nucleophiles .

Mode of Action

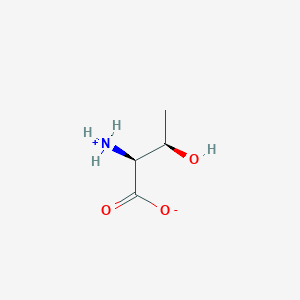

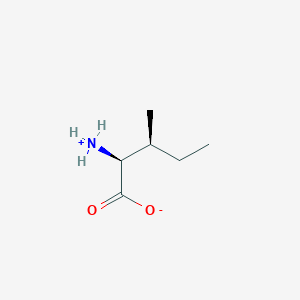

The compound has an NHS (N-hydroxysuccinimidyl) group that allows easy labeling of proteins or peptides for use in substrates or other detection systems . It has absorption wavelengths that overlap well with EDANS, and some other fluorophores, in FRET-type quenched substrates .

Biochemical Pathways

It is known that the compound is widely used to prepare a variety of fret-based probes that contain dabcyl . These probes can be used to study various biochemical pathways where the labeled proteins or peptides are involved.

Pharmacokinetics

It is soluble in dmso , which could potentially impact its bioavailability

Result of Action

The primary result of DABCYL acid, SE’s action is the labeling of proteins or peptides through their amino-groups . This labeling allows the proteins or peptides to be used in substrates or other detection systems, particularly in FRET-type quenched substrates .

Action Environment

The action of DABCYL acid, SE can be influenced by environmental factors such as temperature and light. The compound is shipped at 4°C and recommended to be stored at -20°C long term . It should also be stored under desiccating conditions . Before use, it is recommended to allow the product to equilibrate to room temperature for at least 1 hour .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-22(2)16-9-7-15(8-10-16)21-20-14-5-3-13(4-6-14)19(26)27-23-17(24)11-12-18(23)25/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOVDNBDQHYNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400841 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2,5-Dioxopyrrolidin-1-yl 4-((4-(dimethylamino)phenyl)diazenyl)benzoate | |

CAS RN |

146998-31-4 | |

| Record name | 1-[(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.